

# A Comparative Spectroscopic Analysis of Di-p-tolyl Sulfone and Related Compounds

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## Compound of Interest

Compound Name: *Di-p-tolyl sulfone*

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of **di-p-tolyl sulfone**, diphenyl sulfone, and p-toluenesulfonyl chloride. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide offers an objective comparison of the spectroscopic properties of **di-p-tolyl sulfone** and two structurally related compounds: diphenyl sulfone, which lacks the methyl groups, and p-toluenesulfonyl chloride, where one of the tolyl groups is replaced by a chlorine atom. Understanding the distinct spectroscopic signatures of these molecules is crucial for their identification, characterization, and application in various fields, including materials science and drug discovery.

## Executive Summary of Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **di-p-tolyl sulfone**, diphenyl sulfone, and p-toluenesulfonyl chloride. This side-by-side comparison is designed to facilitate rapid differentiation and identification of these compounds.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
Di-p-tolyl sulfone	7.80-7.85	d	4H	Ar-H (ortho to SO <sub>2</sub> )
7.28	d	4H	Ar-H (meta to SO <sub>2</sub> )	
2.40	s	6H	-CH <sub>3</sub>	
Diphenyl sulfone	7.94-7.97	m	4H	Ar-H (ortho to SO <sub>2</sub> )
7.48-7.58	m	6H	Ar-H (meta & para to SO <sub>2</sub> )	
p-Toluenesulfonyl chloride	7.78	d	2H	Ar-H (ortho to SO <sub>2</sub> Cl)
7.37	d	2H	Ar-H (meta to SO <sub>2</sub> Cl)	
2.45	s	3H	-CH <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift (δ) [ppm]
Di-p-tolyl sulfone	144.4, 138.6, 129.8, 128.2, 21.6
Diphenyl sulfone	141.6, 133.2, 129.3, 127.7
p-Toluenesulfonyl chloride	145.2, 132.8, 130.1, 127.8, 21.8

Table 3: Infrared (IR) Absorption Data (KBr Pellet)

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Assignment
Di-p-tolyl sulfone	~1310, ~1161	Asymmetric & Symmetric SO <sub>2</sub> stretch
Diphenyl sulfone	~1320, ~1150	Asymmetric & Symmetric SO <sub>2</sub> stretch
p-Toluenesulfonyl chloride	~1370, ~1170	Asymmetric & Symmetric SO <sub>2</sub> stretch

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
Di-p-tolyl sulfone derivative*	233-234	Not Specified
Diphenyl sulfone	~235, ~265, ~274	Not Specified
p-Toluenesulfonyl chloride	Not readily available	-

\*Data for Diiodomethyl p-tolyl sulfone.[1]

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Di-p-tolyl sulfone	246	155, 91
Diphenyl sulfone	218	125, 77
p-Toluenesulfonyl chloride	190 (and 192 for <sup>37</sup> Cl isotope)	155, 91

## Experimental Protocols

The following sections detail the methodologies for the key spectroscopic techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

**Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence was used.

## Infrared (IR) Spectroscopy

**Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

**Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum. The data was collected over the range of 4000-400  $\text{cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

**Sample Preparation:** A dilute solution of the sample was prepared using a suitable UV-transparent solvent, such as ethanol or cyclohexane. The concentration was adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

**Data Acquisition:** The UV-Vis spectrum was recorded using a double-beam spectrophotometer, with the pure solvent in the reference cuvette. The wavelength range scanned was typically from 200 to 400 nm.

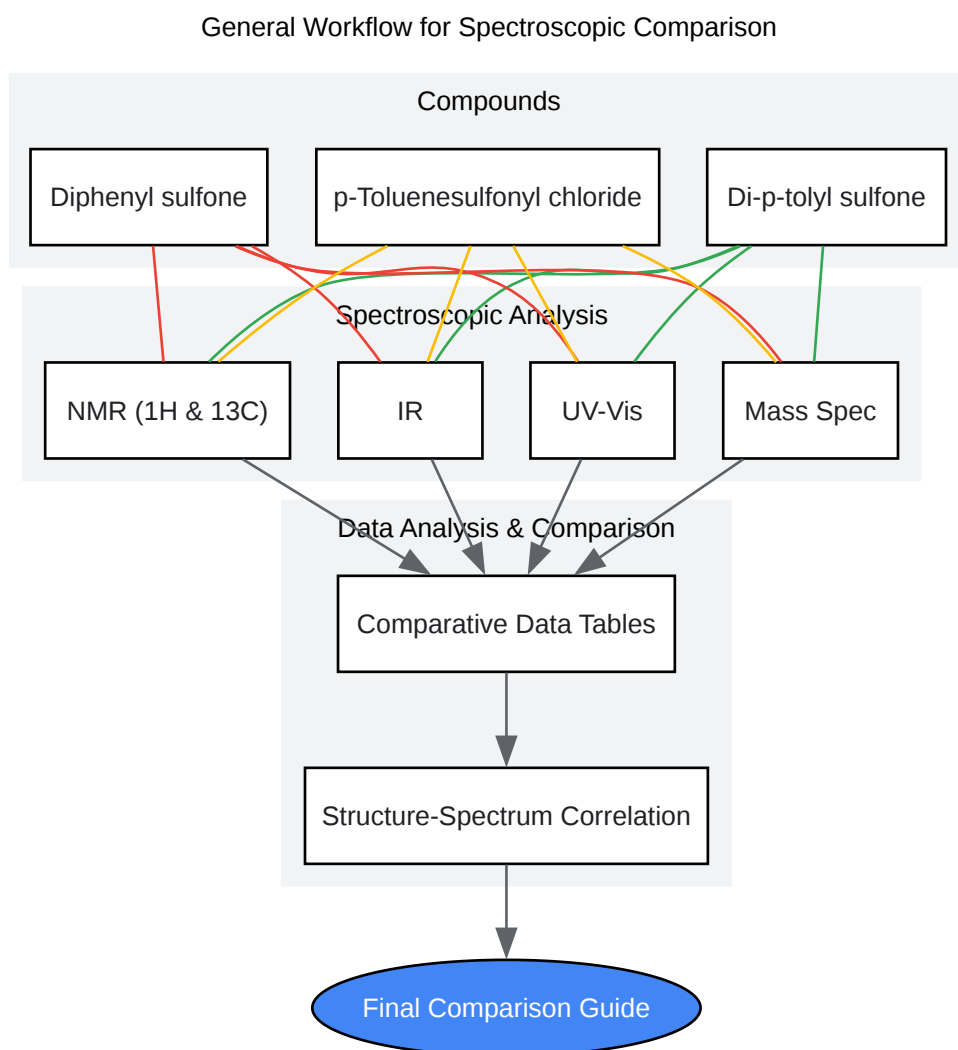
## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source. Solid samples were introduced via a direct insertion probe. The electron energy was typically set to 70 eV.

Data Acquisition: The mass analyzer scanned a mass-to-charge ( $m/z$ ) range appropriate for the compound being analyzed, and the resulting mass spectrum was recorded.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the compounds.



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Caption: General workflow for spectroscopic comparison.

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## References

- 1. Diphenyl sulfone | C<sub>12</sub>H<sub>10</sub>O<sub>2</sub>S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]
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